Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate
Description
Properties
CAS No. |
1246550-38-8 |
|---|---|
Molecular Formula |
C14H21N3O4 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 2-amino-2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11(15)9-7-6-8-10(16-9)17-13(19)21-14(2,3)4/h6-8,11H,5,15H2,1-4H3,(H,16,17,19) |
InChI Key |
RHHRYLXSVMSJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 6-Aminopyridine Derivatives
A widely adopted method involves Boc protection of a pre-existing amino group on the pyridine ring.
Procedure :
- Starting Material : Ethyl 2-(6-aminopyridin-2-yl)acetate.
- Reagents : Di-tert-butyl dicarbonate (Boc anhydride), 1,4-dioxane.
- Conditions : Reflux at 100–110°C for 18 hours.
- Work-up : Quenching with water, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and silica gel chromatography (eluent: n-hexane/ethyl acetate, 2:1).
Yield : 85%.
Mechanism : The Boc anhydride reacts with the primary amine via nucleophilic acyl substitution, forming a stable carbamate.
Advantages :
Limitations :
- Requires pre-synthesis of the 6-aminopyridine precursor.
Alkylation of Pyridine Carboxylic Acid Derivatives
An alternative route involves alkylation of a pyridine carboxylic acid derivative with a Boc-protected aminoethyl bromide.
Procedure :
- Starting Material : 6-Hydroxyquinoline-2-carboxylic acid (adapted for pyridine systems).
- Reagents : N-Boc-aminoethylbromide, DMF, potassium carbonate.
- Conditions : Stirring at 80°C for 5 hours.
- Work-up : Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and silica gel chromatography.
Yield : 85% (for analogous quinoline systems).
Mechanism : Nucleophilic substitution at the hydroxy group, facilitated by the base (K$$2$$CO$$3$$).
Advantages :
- Applicable to electron-deficient pyridine systems.
- Avoids direct handling of sensitive amines.
Limitations :
- Requires synthesis of N-Boc-aminoethylbromide.
Optimization of Reaction Conditions
Solvent Systems
- 1,4-Dioxane : Preferred for Boc protection due to its high boiling point (101°C) and compatibility with Boc anhydride.
- DMF : Enhances reactivity in alkylation reactions by solubilizing inorganic bases (e.g., K$$2$$CO$$3$$).
Purification and Characterization
Column Chromatography
Spectroscopic Data
- $$^1$$H NMR (CDCl$$3$$): δ 1.44 (t, 3H, CH$$2$$CH$$3$$), 4.53 (q, 2H, CH$$2$$CH$$_3$$), 7.47 (s, 2H, pyridine-H).
- IR : 1732 cm$$^{-1}$$ (ester C=O), 1806 cm$$^{-1}$$ (Boc C=O).
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Boc Protection | 85% | Scalable, high purity | Requires pre-synthesized amine |
| Alkylation | 85% | Avoids amine handling | Multi-step synthesis of reagents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving bases like triethylamine.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide and amide derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The presence of the Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling targeted interactions with biological molecules .
Comparison with Similar Compounds
Structural Variations and Functional Implications
Boc Protection vs. Unprotected Amines: The Boc group in the target compound and improves stability during synthetic workflows compared to the unprotected amino group in . However, the absence of the α-amino group in limits its utility in peptide bond formation relative to the target compound.
Pyridine Substitution Patterns: Positional Isomerism: The 6-position Boc substitution in the target compound vs. the 3-position in alters electronic properties and steric interactions, impacting binding affinity in drug design . Functional Group Diversity: The trifluoromethyl and dimethylamino groups in enhance lipophilicity and metabolic stability, making it more suited for pharmacokinetic optimization than the target compound .
Solubility and Reactivity: The Boc group in confers moderate solubility in chloroform and methanol, whereas the methoxy group in may increase polarity but reduce membrane permeability .
Biological Activity
Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-YL)acetate, also known by its CAS number 408365-87-7, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- Purity : Typically available at 97% purity in commercial sources .
The compound's activity is primarily linked to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. The presence of the pyridine ring and the amino acid moiety suggests potential interactions with enzymes involved in cellular signaling and regulation.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may inhibit key enzymes involved in cell proliferation and survival:
- Histone Deacetylases (HDACs) : Compounds with similar structures have shown varying degrees of inhibition against HDAC isoforms, which play crucial roles in gene expression regulation. For instance, azumamides derived from similar scaffolds were found to be potent inhibitors of HDAC1–3, with IC50 values ranging from 14 to 67 nM .
2. Cytotoxicity Studies
In vitro studies have demonstrated cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity at concentrations as low as 10 µM, indicating their potential for use in cancer therapy .
3. Anti-inflammatory Activity
Compounds structurally related to this compound have also been assessed for their anti-inflammatory properties. They were shown to reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting a mechanism for mitigating inflammation in neurological contexts .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-amino-2-(6-(tert-butoxycarbonylamino)pyridin-2-yl)acetate?
Methodological Answer: The compound can be synthesized via Pd-catalyzed α-arylation of ethyl 2-(pyridin-2-yl)acetate derivatives. For example:
- Step 1: Coupling ethyl 2-(pyridin-2-yl)acetate with a halogenated pyridine (e.g., 6-bromoquinoline) using Pd(OAc)₂ as a catalyst and X-Phos as a ligand in toluene at 110°C .
- Step 2: Introduce the Boc-protected amine group via sulfonylation or carbamate formation. For instance, 3-chloro-2-methylbenzenesulfonyl chloride has been used to synthesize analogous pyridinylacetate sulfonamides under anhydrous conditions .
- Step 3: Purify intermediates using flash column chromatography (e.g., 20–100% ethyl acetate/hexanes) .
Q. How can I purify intermediates and final products effectively?
Methodological Answer:
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexanes for intermediates .
- Recrystallization: For crystalline derivatives, recrystallize from ethanol or methanol. Example: Pyridine-thioacetate derivatives were recrystallized to achieve >98% purity .
- HPLC: For analytical validation, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is recommended .
Q. What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positioning using SHELXL for refinement . Example: Ethyl 2-((6-(4-bromophenyl)pyridin-2-yl)thio)acetate was confirmed via single-crystal X-ray analysis .
- NMR/IR: Use -NMR to verify Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and IR to confirm carbonyl stretches (1735 cm for esters) .
Q. How should this compound be stored to ensure stability?
Methodological Answer:
- Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester or Boc groups .
- Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the Boc group .
Advanced Research Questions
Q. How can Pd-catalyzed reaction yields be optimized for this compound?
Methodological Answer:
- Ligand Screening: Test phosphine ligands (e.g., X-Phos, SPhos) to enhance catalytic efficiency. X-Phos achieved 73% yield in analogous α-arylation reactions .
- Solvent Optimization: Use toluene or dioxane at 110°C for improved reaction rates .
- Additives: Include Hantzsch ester (1.5 equiv) as a reductant to suppress side reactions .
Q. How do I analyze conflicting NMR data for Boc-protected intermediates?
Methodological Answer:
Q. What strategies mitigate Boc group deprotection during synthesis?
Methodological Answer:
Q. How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive/negative bacteria using MIC assays. Analogous pyridine-thioacetates showed IC₅₀ values of 10–50 µM .
- Anticancer Evaluation: Use MTT assays on cancer cell lines (e.g., MCF-7). Multi-component pyridine derivatives exhibited cytotoxicity via apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
